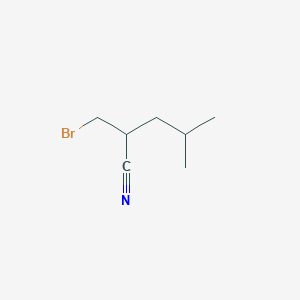
2-(Bromomethyl)-4-methylpentanenitrile
Vue d'ensemble
Description
2-(Bromomethyl)-4-methylpentanenitrile is an organic compound with the molecular formula C7H13BrN It is characterized by the presence of a bromomethyl group (-CH2Br) attached to a 4-methylpentanenitrile backbone
Synthetic Routes and Reaction Conditions:
Halogenation: One common method involves the halogenation of 4-methylpentanenitrile using bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4) under controlled conditions.
Nucleophilic Substitution: Another approach is the nucleophilic substitution reaction where a suitable leaving group is replaced by a bromomethyl group using reagents like bromomethyl magnesium bromide (CH3BrMgBr).
Industrial Production Methods:
Batch Process: In an industrial setting, the compound can be produced in a batch process where raw materials are added in specific quantities and reaction conditions are tightly controlled to ensure consistent product quality.
Continuous Flow Process: Alternatively, a continuous flow process can be employed, where reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production.
Types of Reactions:
Oxidation: Oxidation reactions can convert the bromomethyl group to a carboxylic acid derivative.
Reduction: Reduction reactions can reduce the nitrile group to a primary amine.
Substitution: Substitution reactions can replace the bromomethyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium cyanide (NaCN) or ammonia (NH3) are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or their derivatives.
Reduction: Primary amines.
Substitution: Various substituted nitriles or amines.
Applications De Recherche Scientifique
2-(Bromomethyl)-4-methylpentanenitrile is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is employed in the manufacturing of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(Bromomethyl)-4-methylpentanenitrile exerts its effects depends on the specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved are determined by the specific biological system under study.
Comparaison Avec Des Composés Similaires
2-Bromomethylbenzene: Similar in structure but lacks the nitrile group.
4-Methylpentanenitrile: Lacks the bromomethyl group.
Bromomethyl naphthalene: Similar bromomethyl group but different backbone.
Propriétés
IUPAC Name |
2-(bromomethyl)-4-methylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN/c1-6(2)3-7(4-8)5-9/h6-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSQLFGQRHRBBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















